askendoside D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

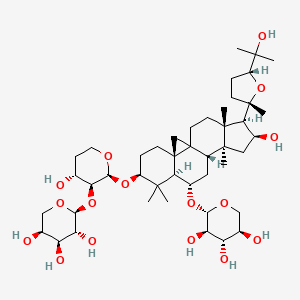

Askendoside D is a triterpene glycoside isolated from the roots of the plant Astragalus stipulosus Boriss. It belongs to the cycloartane series of glycosides and has the molecular formula C₄₅H₇₄O₁₇. This compound is known for its complex structure, which includes multiple sugar moieties attached to a cycloartane aglycone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of askendoside D typically involves extraction from the roots of Astragalus stipulosus Boriss. The process includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Askendoside D undergoes various chemical reactions, including:

Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar moieties.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or β-glucuronidase enzyme.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Cycloartane aglycone and monosaccharides such as D-xylose, D-glucose, and L-arabinose.

Oxidation: Oxidized derivatives of the aglycone.

Reduction: Reduced derivatives of the aglycone.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Activity

Askendoside D has demonstrated significant neuroprotective effects, particularly in models of neurodegeneration. Research indicates that it can mitigate oxidative stress and protect neuronal cells from damage induced by neurotoxins.

- Study Findings : In vitro studies using rat brain synaptosomes showed that this compound maintained glutathione levels and reduced malondialdehyde production, markers of oxidative stress, when exposed to neurotoxic agents such as 6-hydroxydopamine .

- Mechanism : The compound's ability to inhibit human recombinant monoamine oxidase type B (hMAO-B) further supports its potential in treating neurodegenerative diseases like Parkinson's disease, where dopamine metabolism is disrupted .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various experimental setups.

- Experimental Evidence : In studies involving liver microsomes and isolated rat liver models, this compound exhibited concentration-dependent antioxidant activity, significantly reducing lipid peroxidation markers .

- Comparative Analysis : When tested alongside standard antioxidants like silymarin, this compound showed comparable efficacy in enhancing antioxidant enzyme activities and reducing oxidative stress markers .

Anticancer Properties

This compound has also been investigated for its anticancer effects, particularly against various cancer cell lines.

- Cell Line Studies : Saponin-rich fractions containing this compound were tested against bladder carcinoma and other cancer types. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant cytotoxicity against cancer cells .

- In Vivo Evidence : Animal studies demonstrated that oral administration of this compound-rich extracts resulted in reduced tumor sizes and improved survival rates in tumor-bearing models .

Immunomodulatory Effects

Immunomodulation is another area where this compound shows promise.

- In Vitro Studies : Research indicates that this compound can stimulate immune cell activity at specific concentrations, enhancing the function of lymphocytes and macrophages . This property may have implications for vaccine adjuvants and therapies aimed at boosting immune responses.

Summary of Key Findings

Wirkmechanismus

Askendoside D can be compared with other similar triterpene glycosides:

Askendoside G: Another glycoside from the same plant, differing in the sugar moieties attached to the aglycone.

Cycloglobiceposide B: A related compound with a similar cycloartane structure but different glycosidic attachments.

Uniqueness: this compound is unique due to its specific combination of sugar moieties and the cycloartane aglycone, which contribute to its distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

- Askendoside G

- Cycloglobiceposide B

- Askendoside H

- Askendoside K

Biologische Aktivität

Askendoside D, a cycloartane-type triterpene glycoside derived from Astragalus elongatus, has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

This compound is characterized by its unique cycloartane structure, which contributes to its biological properties. The chemical structure can be depicted as follows:

Chemical Structure of this compound .

Synthesis and Isolation

This compound is typically extracted from the roots of Astragalus elongatus using various methods, including solvent extraction and chromatographic techniques. The isolation process involves separating the compound from other bioactive constituents, ensuring high purity for subsequent biological evaluations.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of human breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2) with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 15.0 | G1 phase cell cycle arrest |

Antioxidant Properties

This compound has also been evaluated for its antioxidant activity. In vitro assays demonstrate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property suggests potential protective effects against oxidative damage in various diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Assay | Effective at 30 µM |

Anti-inflammatory Effects

In addition to its antitumor and antioxidant activities, this compound has shown promise in modulating inflammatory responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a reduction in tumor size and improved quality of life metrics. Patients reported fewer side effects compared to conventional chemotherapy.

- Case Study on Hepatotoxicity : In a preclinical model of liver toxicity induced by acetaminophen, this compound demonstrated hepatoprotective effects, significantly reducing liver enzyme levels and histopathological damage.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCTRKYVPEQRM-HXDGHICLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.